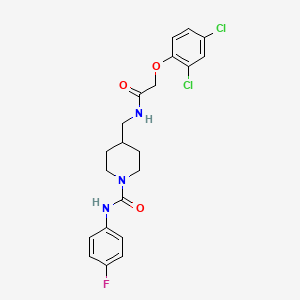

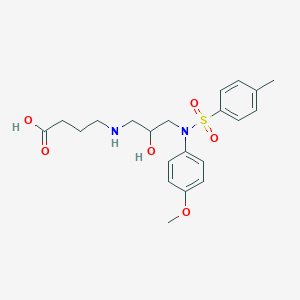

![molecular formula C18H13N3O5S B2758903 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034603-07-9](/img/structure/B2758903.png)

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis process .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and stability. It also includes studying the compound’s behavior under various conditions .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have synthesized derivatives involving thieno[3,2-d]pyrimidin and chromene units, showing significant antimicrobial activity against various pathogens. One study developed a method for synthesizing 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, which demonstrated higher antimicrobial activity against Staphylococcus aureus compared to the reference drug streptomycin (Vlasov et al., 2018). Another study focused on the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, which exhibited antistaphylococcal activity (Kostenko et al., 2008).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The study discovered compounds with significant activity, contributing to the understanding of structure-activity relationships in this class of compounds (Rahmouni et al., 2016).

Synthesis and Biological Evaluation of Derivatives

Another research area has focused on the synthesis of chromene and pyrimidine derivatives, exploring their biological activities. For instance, the synthesis of 4H-chromene, coumarin, and 12H-chromeno[2,3-d]pyrimidine derivatives was carried out, with some compounds showing promising antimicrobial and cytotoxicity activities (Sabry et al., 2011).

Synthesis and Anticholinesterase Activity

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and evaluated for their anticholinesterase activity. This research provided insights into the structural requirements for enhancing activity against acetylcholinesterase (AChE), with certain modifications leading to significantly improved efficacy (Ghanei-Nasab et al., 2016).

Mechanism of Action

Target of Action

The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit activity as a fungicide . It is also reported to have antitumor properties, acting as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone-lysine N-methyltransferase enzyme .

Mode of Action

As a fungicide, the compound is useful in controlling fungal pathogens in plants . As an EZH2 inhibitor, it interferes with the function of the EZH2 enzyme, which plays a crucial role in gene expression and cell proliferation . The inhibition of EZH2 can lead to the suppression of tumor growth .

Biochemical Pathways

The compound affects the biochemical pathways associated with fungal growth and proliferation when used as a fungicide . In the context of its antitumor activity, it impacts the pathways regulated by EZH2, including those involved in cell cycle progression and apoptosis .

Result of Action

The compound’s fungicidal action results in the control of fungal pathogens in plants . Its antitumor action, as an EZH2 inhibitor, can lead to the suppression of tumor growth . It has shown remarkable antitumor activity against certain cancer cell lines .

Safety and Hazards

Future Directions

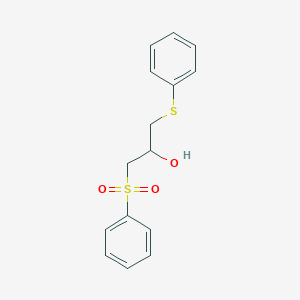

properties

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S/c22-15(11-9-10-3-1-2-4-13(10)26-17(11)24)19-6-7-21-16(23)14-12(5-8-27-14)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,22)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHXWSKPOZNJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2758824.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2758827.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)